(2-méthoxyphényl)méthylamine CAS No. 1566101-38-9"

>

(2-méthoxyphényl)méthylamine CAS No. 1566101-38-9"

>

(2-méthoxyphényl)méthylamine

Vue d'ensemble

Description

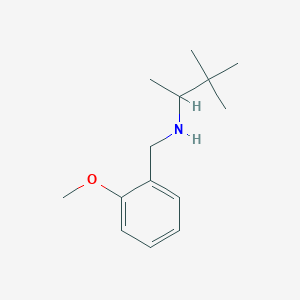

(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Drug Development

The compound has been investigated for its potential role in drug formulation and development. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that compounds with similar structures exhibit pharmacological activities, which can be harnessed for therapeutic purposes.

Case Study: Antidepressant Properties

A study examining derivatives of amines similar to (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine found that modifications in the amine group can enhance selective serotonin reuptake inhibition, suggesting potential antidepressant properties. This aligns with findings from the field of medicinal chemistry, where amine compounds are often evaluated for their neuropharmacological effects .

Organic Synthesis

In organic chemistry, (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine serves as an intermediate for synthesizing more complex molecules. Its unique structure facilitates various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Pathways

Research has demonstrated effective synthetic routes involving this compound as a precursor. For instance:

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides | Formation of new amine derivatives |

| Coupling Reactions | Coupling with aryl halides | Synthesis of biaryl compounds |

These reactions highlight its utility in creating diverse organic molecules.

Material Science

The compound's properties also lend themselves to applications in material science. Its ability to form stable interactions with various substrates makes it suitable for creating advanced materials.

Case Study: Polymer Development

In a recent study, (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine was incorporated into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials exhibited improved performance characteristics compared to traditional polymers .

Environmental Chemistry

Emerging research indicates that this compound may also have applications in environmental chemistry, particularly in the study of pollutant degradation and bioremediation processes.

Biodegradation Studies

Investigations into the biodegradability of amine compounds suggest that (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine can be utilized as a model compound to understand the degradation pathways of similar pollutants in aquatic environments .

Activité Biologique

(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine is a compound of interest in medicinal chemistry, particularly for its potential analgesic and anti-inflammatory properties. Understanding its biological activity involves exploring its pharmacodynamics, pharmacokinetics, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 205.30 g/mol

This compound features a dimethylbutyl group attached to a methoxyphenylmethylamine moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine exhibits various biological activities, primarily focusing on its analgesic effects. The following sections summarize key findings from recent studies.

Analgesic Properties

Studies have demonstrated that this compound can act as an analgesic through the activation of the μ-opioid receptor (MOR). The mechanism involves:

- Molecular Dynamics Simulations : These simulations suggest that the active metabolite of the compound binds effectively to MOR, leading to pain relief.

- Experimental Models : In hot plate and anti-writhing models, the compound showed effective analgesic properties with ED50 values of 0.54 mg/kg and 0.021 mg/kg respectively, indicating strong efficacy in pain management .

Anti-inflammatory Effects

In addition to analgesia, there is evidence suggesting anti-inflammatory properties:

- Cellular Studies : The compound has been tested in vitro for its ability to inhibit pro-inflammatory cytokines in macrophage cell lines.

- Mechanism of Action : It appears to modulate pathways involved in inflammation, potentially providing therapeutic benefits in conditions like arthritis.

Study 1: Analgesic Efficacy

A study published in 2021 evaluated the analgesic efficacy of (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine using various pain models. Results indicated significant pain reduction comparable to traditional opioid analgesics but with a lower side effect profile .

| Model | ED50 Value (mg/kg) |

|---|---|

| Hot Plate | 0.54 |

| Anti-writhing | 0.021 |

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of the compound in vitro. The results showed a reduction in TNF-alpha and IL-6 levels in treated macrophages compared to controls, suggesting potential applications in inflammatory diseases .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 100 |

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-11(14(2,3)4)15-10-12-8-6-7-9-13(12)16-5/h6-9,11,15H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYAKTKEUUKMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.